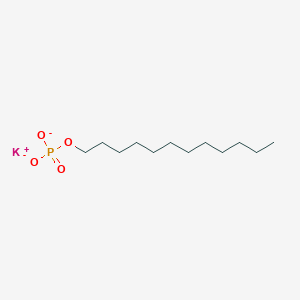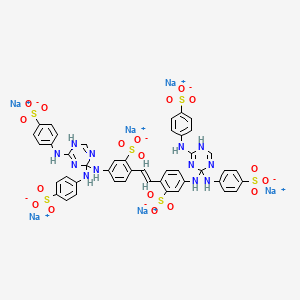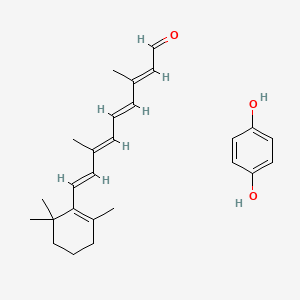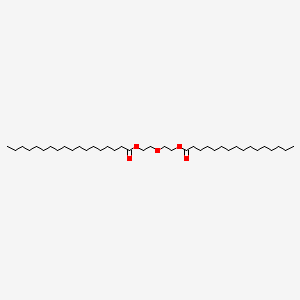
Diethylene glycol palmitate stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylene glycol palmitate stearate is a chemical compound that belongs to the class of diethylene glycol esters. It is a mixture of diethylene glycol monoesters and diesters of stearic and palmitic acids. This compound is commonly used in various industrial applications due to its unique properties, such as its ability to act as a surfactant and emulsifier .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethylene glycol palmitate stearate is synthesized through the esterification of diethylene glycol with stearic and palmitic acids. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to promote ester bond formation. The reaction conditions often include temperatures ranging from 150°C to 200°C and reaction times of several hours to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Diethylene glycol palmitate stearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols and acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of stearic and palmitic acids.
Reduction: Formation of diethylene glycol and the corresponding fatty acids.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
Diethylene glycol palmitate stearate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: Applied in the production of cosmetics, personal care products, and lubricants due to its emulsifying properties
Mécanisme D'action
The mechanism of action of diethylene glycol palmitate stearate primarily involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions in aqueous and non-aqueous systems. This property is particularly useful in formulations where the uniform distribution of ingredients is essential .
Molecular Targets and Pathways: this compound targets the lipid bilayers of cell membranes, enhancing the permeability and absorption of active ingredients. It also interacts with proteins and other macromolecules, facilitating their solubilization and stabilization in various formulations .
Comparaison Avec Des Composés Similaires
Diethylene glycol distearate: Similar in structure but contains two stearic acid moieties.
Ethylene glycol distearate: Contains ethylene glycol instead of diethylene glycol.
Glyceryl stearate: Contains glycerol as the backbone instead of diethylene glycol .
Uniqueness: Diethylene glycol palmitate stearate is unique due to its combination of stearic and palmitic acids, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly effective as an emulsifier and surfactant in various applications .
Propriétés
Numéro CAS |
78617-13-7 |
|---|---|
Formule moléculaire |
C38H74O5 |
Poids moléculaire |
611.0 g/mol |
Nom IUPAC |
2-(2-hexadecanoyloxyethoxy)ethyl octadecanoate |
InChI |
InChI=1S/C38H74O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(40)43-36-34-41-33-35-42-37(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
Clé InChI |
MCLNYOLKHHBCPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


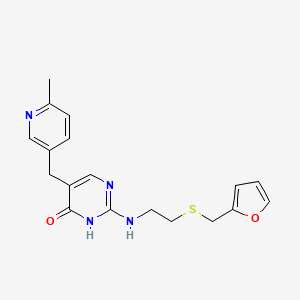
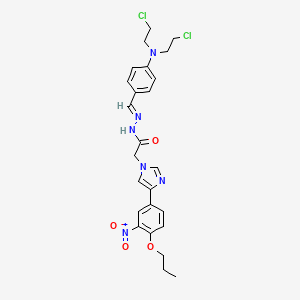
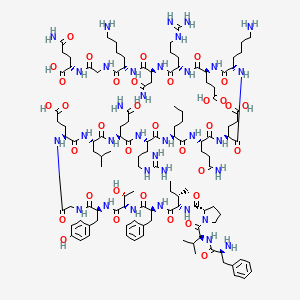
![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
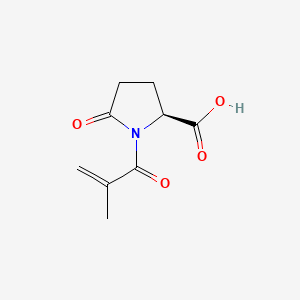
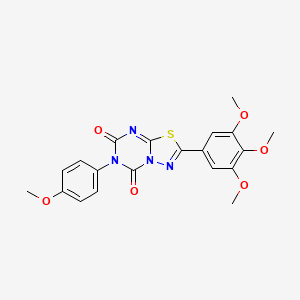
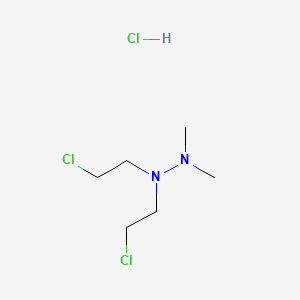
![1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12714638.png)


